Compound Description: PYRPCA is a pyrazolopyridine derivative investigated for its structure and vibrational spectra using experimental and theoretical methods. [] The study highlighted the presence of different tautomers of this compound and the influence of intramolecular hydrogen bonding on its stability and conjugation with the pyridine ring. []
Compound Description: Similar to PYRPCA, PYRPCN is another pyrazolopyridine derivative studied for its structure and vibrational properties. [] This research revealed the existence of keto-enol tautomers in PYRPCN. []
Compound Description: This compound class represents a series of pyrazolopyridine derivatives synthesized and characterized for their antimicrobial properties. [] The 'aryl' substituent at position 6 allows for the exploration of structure-activity relationships. []
Relevance: This class of compounds, specifically those with an aryl substituent at position 6, are structurally related to 3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. Both share the same base structure, with the key difference being the specific aryl group at position 6, where the target compound possesses a 1-methyl-1H-pyrazol-3-yl group. []
Compound Description: This compound is a pyrazolo[3,4-b]pyridine derivative investigated for its supramolecular aggregation properties. [] It forms a 1:1 solvate with dimethylformamide in its crystal structure. []
Relevance: This compound shares the core pyrazolo[3,4-b]pyridine scaffold with 3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine and features substituents at positions 4 and 6. [] It highlights the structural diversity possible within this class of compounds, although it lacks the trifluoromethyl group present in the target compound.
Compound Description: This pyrazolo[3,4-b]pyridine derivative, similar to the previous compound, was also studied for its supramolecular aggregation behavior. [] It forms a 1:1 solvate with dimethylformamide and exhibits different hydrogen bonding patterns in its crystal structure. []
Relevance: Similar to the previous compound, this derivative also highlights the structural diversity possible within the pyrazolo[3,4-b]pyridine class and shares the core scaffold with 3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. [] The presence of various substituents at positions 4 and 6 underscores the potential for exploring structure-activity relationships within this class.
Compound Description: This compound, part of the same study as the previous two, is a pyrazolo[3,4-b]pyridine derivative with a distinct supramolecular arrangement. [] Unlike the others, it crystallizes in its unsolvated form and displays C-H...O hydrogen bond-mediated chain formation. []
Relevance: This derivative shares the core pyrazolo[3,4-b]pyridine scaffold with 3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine and demonstrates the structural diversity within this compound class. [] The variations in substituents at positions 4 and 6, particularly the presence of a trimethoxyphenyl group in this compound, contribute to its distinct crystallization behavior.
Compound Description: This compound is a tetrahydro-pyrazolo[3,4-b]pyridine derivative synthesized through a microwave-assisted reaction. [] The crystal structure analysis revealed a distorted envelope conformation for the tetrahydropyridine ring. []
Relevance: This compound shares the core pyrazolo[3,4-b]pyridine structure with 3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. [] The presence of a fluorophenyl group at position 4 in this compound, compared to the trifluoromethyl group in the target compound, suggests potential bioisosteric replacements within this chemical class.
Compound Description: This tetrahydro-pyrazolo[3,4-b]pyridine derivative was synthesized via a microwave-assisted reaction and characterized by X-ray crystallography. [] The study highlighted the specific hydrogen bonding interactions within its crystal structure. []
Relevance: This compound shares the fundamental pyrazolo[3,4-b]pyridine structure with 3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. [] It exemplifies the structural diversity possible within this class and suggests the potential for modulating physicochemical properties through changes in the substituents.
Compound Description: This compound is a dihydro-pyrazolo[3,4-b]pyridine derivative characterized by X-ray crystallography. [] The study highlighted the dihedral angles between different ring systems within the molecule. []
Relevance: This compound shares the base pyrazolo[3,4-b]pyridine structure with 3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. [] The presence of a methoxyphenyl group at position 4 in this derivative provides insights into the potential for substitutions at that position while maintaining the core structure.
Compound Description: This compound is a tetrahydro-pyrazolo[3,4-b]pyridine derivative that forms an ethanol solvate in its crystal structure. [] X-ray crystallography revealed the compound's conformation and intermolecular interactions, including a short N...Br contact. []
Relevance: This compound shares the pyrazolo[3,4-b]pyridine scaffold with 3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. [] The presence of a bromophenyl group at position 4 in this derivative, as opposed to the trifluoromethyl group in the target compound, suggests further possibilities for halogen substitutions at that position.
Compound Description: This compound serves as a key intermediate in the synthesis of various heterocyclic hybrids, including acridines and tetrahydrodipyrazolo[3,4-b:4',3'-e]pyridines. []
Relevance: While not directly containing the pyrazolo[3,4-b]pyridine core, this compound incorporates a 1-phenyl-1H-pyrazol-3-yl motif, which is also present in 3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. [] This suggests the broader relevance of this structural motif in medicinal chemistry and its potential application in constructing diverse heterocyclic systems.
Compound Description: This pyrazolo[3,4-b]pyridine derivative has been characterized by X-ray crystallography, revealing its structure and intramolecular interactions, including a short S...O contact. []
Relevance: This compound highlights the structural diversity possible within the pyrazolo[3,4-b]pyridine class, sharing the core structure with 3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. [] The presence of diverse substituents, such as the methylsulfanyl group at position 4 and the carboxylate group at position 5, demonstrates the potential for exploring structure-activity relationships.
Compound Description: This class of pyrazolopyridine derivatives has been synthesized and evaluated for their antibacterial activities. [] The "aryl" substituent at position 6 allows for the exploration of structure-activity relationships within this series. []
Relevance: This compound class, particularly those with an aryl substituent at position 6, bears structural resemblance to 3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. [] Both share the base pyrazolo[3,4-b]pyridine scaffold, with the key distinction being the specific aryl group at position 6, which is a 1-methyl-1H-pyrazol-3-yl group in the target compound. This similarity underscores the importance of this core structure in medicinal chemistry.
Compound Description: This compound is an analogue of TAS-116 (16e), a selective inhibitor of HSP90α and HSP90β. [] This analogue was cocrystallized with the N-terminal domain of Hsp90-alpha to elucidate its binding mode. []
Relevance: This compound shares the pyrazolo[3,4-b]pyridine core with 3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine and also includes a 1-methyl-1H-pyrazolyl moiety, albeit at a different position and connected to an imidazole ring. [] This structural similarity points towards the potential of pyrazolo[3,4-b]pyridine derivatives as a scaffold for developing inhibitors targeting various biological targets.
Compound Description: This class of compounds, characterized by a pyrazolo[3,4-b]quinoline core, has been synthesized and evaluated for its anticancer activity. [] The study highlighted the cytotoxic potential of these derivatives against HeLa and DU145 cell lines. []
Relevance: While incorporating a pyrazolo[3,4-b] core, these compounds differ from 3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine due to their fusion to a quinoline system instead of a pyridine ring. [] This variation highlights the possibility of extending the pyrazolo[3,4-b] motif to other fused heterocyclic systems while potentially retaining biological activity.
Compound Description: This pyrazolo[3,4-b]pyridine derivative has been structurally characterized by X-ray crystallography. [] The study compared its structural features to its 4-methyl and 4-chloro substituted analogues, revealing differences in torsion angles and intermolecular interactions. []
Compound Description: This pyrazolo[3,4-b]pyridine derivative has been studied for its supramolecular architecture. [] Its crystal structure revealed the formation of complex double chains through a network of N-H...N, C-H...N, and C-H...pi(arene) hydrogen bonds. []
Relevance: This compound shares the core pyrazolo[3,4-b]pyridine structure with 3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, showcasing the versatility of this scaffold. [] The presence of a fluorophenyl group at position 4, compared to the trifluoromethyl group in the target compound, further indicates the potential for exploring halogen substitutions at that position.
Compound Description: HMBPP is a novel pyrazolo[3,4-b]pyridine derivative synthesized through a ring-opening and ring-closure reaction. [] The compound was thoroughly characterized using various spectroscopic methods and theoretical calculations. []
Relevance: This compound shares the pyrazolo[3,4-b]pyridine core with 3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, highlighting the versatility of this scaffold for developing new molecules. [] The presence of a bulky benzofuran substituent at position 5 in HMBPP showcases the potential for introducing diverse structural motifs at this position.
Compound Description: PF470 is a potent and selective metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator (NAM) discovered through structure-activity relationship (SAR) studies. [] Despite demonstrating robust efficacy in preclinical models, its development was halted due to potential immune-related findings in toxicology studies. []
Relevance: While incorporating a pyrazolo[3,4-b] core, PF470 differs from 3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine due to its fusion to a pyrazine ring instead of a pyridine ring. [] This difference highlights the possibility of modifying the core structure while potentially retaining biological activity.
Compound Description: This compound, a pyrazolo[3,4-b]pyridine derivative, has been characterized by X-ray crystallography, revealing its molecular conformation and intermolecular interactions, including hydrogen bonding and π-π stacking. []
Relevance: This compound shares the base pyrazolo[3,4-b]pyridine structure with 3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. [] It demonstrates the structural diversity possible within this class, featuring a propylamino group at position 6 and a carbonitrile group at position 5, different from the substituents in the target compound.
Compound Description: This pyrazolo[3,4-b]pyridine derivative was studied for its supramolecular aggregation behavior. [] Its crystal structure revealed the formation of cyclic centrosymmetric dimers through C-H...pi(arene) hydrogen bonds. []
Relevance: This compound highlights the structural diversity within the pyrazolo[3,4-b]pyridine class, sharing the core structure with 3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. [] The presence of a bromophenyl substituent at position 6, compared to the 1-methyl-1H-pyrazol-3-yl group in the target compound, suggests potential modifications at that position.
Compound Description: This compound is another pyrazolo[3,4-b]pyridine derivative explored for its supramolecular assembly. [] It forms a chain of edge-fused rings through N-H...N and C-H...pi(pyridine) hydrogen bonds. []
Relevance: This derivative shares the core pyrazolo[3,4-b]pyridine structure with 3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. [] Its distinct hydrogen bonding pattern, leading to a ladder-like structure, emphasizes the role of substituents in influencing intermolecular interactions.
1-(benzothiazolyl)pyrazolo[3,4-b]pyridines
Compound Description: This class of compounds, characterized by a benzothiazolyl group linked to the pyrazolo[3,4-b]pyridine core, has been synthesized and evaluated for its anti-cancer activity. [] Notably, non-fluorinated derivatives exhibited promising cytotoxic profiles against various cancer cell lines. []
Relevance: This compound class highlights the structural diversity possible by incorporating different heterocyclic systems onto the pyrazolo[3,4-b]pyridine core, which is also present in 3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. [] The presence of a benzothiazolyl group in these derivatives underscores the potential for exploring similar substitutions for modulating biological activity.
Compound Description: This specific compound, also belonging to the 1-(benzothiazolyl)pyrazolo[3,4-b]pyridines class, demonstrated notable cell growth inhibition against NALM-6, SB-ALL, and MCF-7 cancer cell lines. []
Relevance: Similar to other 1-(benzothiazolyl)pyrazolo[3,4-b]pyridines, this compound showcases the potential of incorporating a benzothiazole ring onto the pyrazolo[3,4-b]pyridine scaffold, which is also present in 3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. [] The presence of a trifluoromethyl group at position 6 in this compound, similar to the target compound, further strengthens the relevance of this substituent in modulating biological activity.
Compound Description: This class of compounds, featuring a pyrazolo[3,4-b]pyridine core with an amino group at position 5 and an oxo group at position 6, has been synthesized and utilized as intermediates in the preparation of other heterocyclic compounds, including pyrazolo[4,3-f][1,7]naphthyridin-5-ones. []
Relevance: This compound class shares the pyrazolo[3,4-b]pyridine core with 3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, demonstrating the versatility of this scaffold as a building block for diverse heterocyclic systems. [] The presence of specific functional groups, such as the amino group at position 5 and the oxo group at position 6, highlights the potential for further derivatization and exploration of biological activity.
Compound Description: This class of compounds, featuring a fused pyrazolo[4,3-f][1,7]naphthyridin-5-one core, represents a series of heterocycles synthesized from pyrazolo[3,4-b]pyridine derivatives. [] Some of these compounds exhibited antioxidant activity and fluorescence properties. []
Relevance: Although not directly containing the pyrazolo[3,4-b]pyridine core, this compound class is synthesized from 5-Amino-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-ones, which are structural analogues of 3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. [] This connection showcases the potential of utilizing pyrazolo[3,4-b]pyridine derivatives as valuable building blocks for accessing more complex heterocyclic systems with potentially diverse biological activities.
Compound Description: This compound, a dihydro-pyrazolo[3,4-b]thieno[2,3-e]pyridine derivative, has been structurally characterized by X-ray crystallography. [] The study revealed the compound's conformation, highlighting the dihedral angles between different ring systems. []
Relevance: While not directly containing the pyrazolo[3,4-b]pyridine core, this compound showcases the potential for incorporating a thiophene ring into the pyrazolo[3,4-b] scaffold, as seen in 3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. [] This structural modification highlights the possibility of expanding the core structure while potentially retaining biological activity.
Compound Description: BAY 41-2272 is a nitric oxide (NO)-independent soluble guanylyl cyclase (sGC) stimulator investigated for its vasodilatory effects. [, , ] Studies demonstrated its ability to induce relaxation in various arteries, including ovine pulmonary artery and rat mesenteric artery, through mechanisms involving both cGMP-dependent and -independent pathways. [, , ]
Relevance: While containing a pyrazolo[3,4-b]pyridine core, BAY 41-2272 differs from 3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine due to the absence of a 1-methyl-1H-pyrazol-3-yl substituent and the presence of a cyclopropyl-pyrimidine moiety. [, , ] This difference highlights the diverse structures attainable with this core while targeting different biological activities.
Compound Description: This compound, a polyheterocyclic molecule featuring a pyrrolo[3,4-b]pyridine core, was synthesized using a microwave-assisted multi-step reaction sequence. [] The synthesis involved a Ugi-Zhu/aza Diels-Alder cycloaddition/N-acylation/decarboxylation/dehydration cascade, highlighting the efficiency of this approach for constructing complex molecules. []
Relevance: This compound, while incorporating a pyrrolo[3,4-b]pyridine motif, differs from 3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine due to the presence of a pyrrole ring instead of a pyrazole ring fused to the pyridine core. [] This variation highlights the broader application of fusing five-membered heterocycles to pyridines for constructing diverse compound libraries.
Compound Description: This pyrazolo[3,4-b]pyridine derivative has been structurally characterized by X-ray crystallography. [] The study revealed its three-dimensional framework structure, which arises from N-H...N and C-H...N hydrogen bonding interactions. []
Relevance: This compound shares the core pyrazolo[3,4-b]pyridine structure with 3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. [] The presence of a chlorine atom at position 6 in this compound, as opposed to the 1-methyl-1H-pyrazol-3-yl group in the target compound, suggests the possibility of halogen substitutions at that position while retaining the core structure.
Compound Description: These complexes, derived from a pyrazole-based ligand, were synthesized and investigated for their DNA interaction, antibacterial activity, and DFT properties. [] Both complexes exhibited binding affinity to calf thymus DNA and showed antibacterial activity against Klebsiella pneumonia and Bacillus subtilis. []
Relevance: While containing a pyrazole ring, these complexes differ significantly from 3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine due to the absence of the pyrazolo[3,4-b]pyridine core. [] This difference highlights the broader importance of pyrazole-containing compounds in medicinal chemistry, albeit with varying core structures and biological activities.
Compound Description: This compound, a chromeno[4,3-d]pyrazolo[3,4-b]pyridinone derivative, was synthesized through a one-pot reaction involving a thieno[2,3-d]pyrimidine moiety. [] The structure of this complex molecule was confirmed through various spectroscopic techniques and elemental analysis. []
Relevance: This compound, despite containing a pyrazolo[3,4-b]pyridine core, differs significantly from 3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine due to its extended structure involving a chromenone moiety and a thieno[2,3-d]pyrimidine substituent. [] This difference emphasizes the possibility of building complex and diverse structures upon the pyrazolo[3,4-b]pyridine scaffold while potentially targeting specific biological activities.
Compound Description: This compound, a pyrazolo[3,4-b]pyridine derivative with a large cyclododecane ring fused to the structure, was synthesized under microwave irradiation. [] Its crystal structure revealed a coplanar arrangement for the newly formed pyridine ring. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.